2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
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Overview
Description
2-{4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with benzyl chloride to form 2-chlorophenylmethyl ether. This intermediate is then reacted with 4-chlorobenzoyl chloride to produce 2-{4-[(2-chlorophenoxy)methyl]benzoyl} chloride. Finally, this compound is reacted with N-(1-phenylethyl)-1-hydrazinecarbothioamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy and benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenoxy)methyl]benzoic acid
- 4-chlorophenylmethyl ether
- N-(1-phenylethyl)-1-hydrazinecarbothioamide
Uniqueness
2-{4-[(2-CHLOROPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H22ClN3O2S |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
1-[[4-[(2-chlorophenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C23H22ClN3O2S/c1-16(18-7-3-2-4-8-18)25-23(30)27-26-22(28)19-13-11-17(12-14-19)15-29-21-10-6-5-9-20(21)24/h2-14,16H,15H2,1H3,(H,26,28)(H2,25,27,30) |
InChI Key |
QROGYMWQMJYROF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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